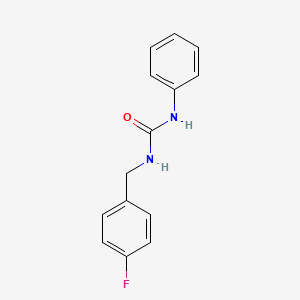

1-(4-Fluorobenzyl)-3-phenylurea

描述

1-(4-Fluorobenzyl)-3-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorobenzyl group and a phenyl group attached to a urea moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-phenylurea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the nucleophilic attack of the amine group on the isocyanate, forming the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

1-(4-Fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

科学研究应用

1-(2-Fluorobenzyl)-3-phenylurea is a chemical compound featuring a urea functional group with a 2-fluorobenzyl group and a phenyl group. It is investigated for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-phenylurea's primary applications include anticancer research due to its inhibitory effects on receptor tyrosine kinases (RTKs). It is also a scaffold for developing inhibitors targeting various receptors.

Synthesis

The synthesis of 1-(2-Fluorobenzyl)-3-phenylurea involves the reaction of 2-fluorobenzylamine with phenyl isocyanate, typically conducted in an inert solvent like dichloromethane or tetrahydrofuran under controlled conditions, with reported yields of around 70-90%.

Biological Activity

1-(2-Fluorobenzyl)-3-phenylurea exhibits biological activity as an inhibitor of receptor tyrosine kinases (RTKs). It inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are important in tumor growth and angiogenesis. Preclinical studies have shown it can reduce tumor growth in various cancer models. Molecular docking studies suggest the compound binds effectively to the active sites of target kinases, influencing their activity and downstream signaling processes.

Structure-Activity Relationship Analyses

Modifications to either the fluorobenzyl or phenyl groups can significantly alter biological activity, allowing for the optimization of potency and selectivity.

Comparisons with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 1-(4-Fluorobenzyl)-3-phenylurea | Substituent at position 4 instead of 2 on the benzene ring; may exhibit different biological activity. |

| N-(2-Fluorobenzyl)-N'-(2-methylphenyl)urea | Contains a methyl group instead of a phenyl group at one nitrogen; affects binding affinity and selectivity towards targets. |

| 1-(3-Chlorobenzyl)-3-phenylurea | Chlorine substitution instead of fluorine; may influence pharmacokinetics and toxicity profiles. |

These variations in substituent positions and types can lead to distinct chemical properties and biological activities, underscoring the importance of structural modifications in drug design.

Other potential applications

Urea derivatives, including fluorophenyl urea compounds, have shown promise in diverse biological applications:

作用机制

The mechanism of action of 1-(4-Fluorobenzyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex.

相似化合物的比较

Similar Compounds

- 1-(4-Chlorobenzyl)-3-phenylurea

- 1-(4-Methylbenzyl)-3-phenylurea

- 1-(4-Bromobenzyl)-3-phenylurea

Uniqueness

1-(4-Fluorobenzyl)-3-phenylurea is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity and binding affinity. Compared to its analogs with different substituents (e.g., chlorine, methyl, bromine), the fluorine-substituted compound often exhibits enhanced stability and selectivity in various applications.

生物活性

1-(4-Fluorobenzyl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a urea functional group with a fluorobenzyl substituent, which contributes to its biological properties. The molecular formula is C15H14F N2O, and it is characterized by:

- Molecular Weight : 256.29 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

The biological activity of this compound primarily revolves around its role as an inhibitor of key enzymes. Studies have indicated its effectiveness against tyrosinase (TYR), an enzyme implicated in melanin production. Inhibition of TYR can be beneficial for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on TYR from Agaricus bisporus. The following table summarizes the IC50 values for various derivatives:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 1 | 12.5 | Strong inhibitor |

| Compound 2 | 15.0 | Moderate inhibitor |

| Compound 3 | 40.4 | Weak inhibitor |

These results suggest that structural modifications can enhance the inhibitory potency of these compounds against TYR .

Case Studies

- Study on Skin Pathologies : A study focused on the development of tyrosinase inhibitors for pharmacological intervention in skin disorders related to melanin overproduction. The synthesized compounds, including derivatives of this compound, were shown to effectively inhibit TYR activity at low micromolar concentrations, supporting their potential therapeutic applications .

- Kinetic Studies : Kinetic analyses revealed that certain derivatives act as competitive inhibitors for TYR, with detailed studies using Lineweaver-Burk plots confirming their mechanism of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the fluorobenzyl group is crucial for enhancing the binding affinity to the active site of TYR. Modifications to the phenyl ring and urea moiety can significantly impact inhibitory efficacy.

常见问题

Q. What are the standard synthetic protocols and characterization techniques for 1-(4-Fluorobenzyl)-3-phenylurea?

Basic Research Question

The synthesis typically involves reacting 4-fluorobenzylamine with phenyl isocyanate (or derivatives) under anhydrous conditions. Key steps include:

- Reagent Selection : Use phenyl isocyanate as the electrophile, with 4-fluorobenzylamine as the nucleophile in a polar aprotic solvent (e.g., THF) .

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) is used to track reaction progress .

- Purification : Vacuum drying or crystallization from glyme yields the pure product (mp 183–190°C reported for analogs) .

Characterization : - IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O urea), and 1500–1600 cm⁻¹ (aromatic C=C) confirm functional groups .

- NMR : ¹H NMR in DMSO-d6/CDCl3 shows aromatic protons (δ 6.8–7.4 ppm) and fluorobenzyl CH₂ (δ 4.3–4.5 ppm). ¹³C NMR confirms urea carbonyl at ~155 ppm .

- Elemental Analysis : CHNS/O analyzers verify stoichiometry (e.g., C: 65.2%, H: 5.1%, N: 8.0% for C₁₄H₁₂FN₂O) .

Q. How can researchers address unexpected reaction byproducts, such as salt intermediates, during synthesis?

Advanced Research Question

Unexpected byproducts may arise from competing pathways. For example, describes the unintended formation of a tetrameric salt intermediate instead of the target compound.

Methodological Approach :

- Mechanistic Analysis : Use density functional theory (DFT) or isotopic labeling to identify transition states and intermediates .

- Reaction Optimization : Adjust stoichiometry (e.g., excess nucleophile) or replace catalysts (e.g., Raney Ni over Pd/C) to suppress side reactions .

- Analytical Validation : LC-MS and HRMS differentiate products from byproducts. For salt intermediates, X-ray crystallography provides structural clarity .

Q. What spectroscopic techniques are critical for resolving conflicting structural data in substituted ureas?

Basic Research Question

Conflicts in spectral assignments can arise from tautomerism or solvent effects.

Resolution Strategies :

- 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals to confirm connectivity (e.g., distinguishing urea NH from solvent peaks) .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in ureas) by observing signal splitting at low temperatures .

- IR in Solid vs. Solution : KBr pellets (solid-state) vs. ATR (solution) IR reveal hydrogen bonding differences affecting carbonyl stretches .

Q. How can the anticancer potential of this compound be evaluated preclinically?

Advanced Research Question

Experimental Design :

- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. IC₅₀ values <10 μM indicate potency .

- Mechanistic Studies :

- Flow cytometry to assess apoptosis (Annexin V/PI staining).

- Western blotting for caspase-3/9 activation .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 1-(4-chlorobenzyl)-3-phenylurea) to identify fluorobenzyl’s role in bioactivity .

Q. What strategies improve synthetic yield in multi-step urea syntheses?

Advanced Research Question

Optimization Parameters :

- Solvent Selection : Use CH₃CN or 2-butanone for improved nucleophilicity of amines .

- Catalyst Screening : DBU enhances coupling efficiency in urea formation vs. traditional bases like K₂CO₃ .

- Workup Adjustments : Precipitation in cold ether instead of column chromatography increases yield (reported up to 93% for analogs) .

Q. How does solvent choice impact the solubility and purification of this compound?

Basic Research Question

Solubility Profile :

- Polar Solvents : DMSO or DMF dissolve the compound (>50 mg/mL) but complicate removal during purification.

- Non-Polar Alternatives : Crystallization from glyme or ethyl acetate/hexane mixtures yields high-purity solids .

Purification Tips : - Use silica gel chromatography with gradient elution (1–5% MeOH in DCM) for intermediates.

- For final products, recrystallization minimizes residual solvents .

Q. How can computational modeling guide the design of urea derivatives for target-specific activity?

Advanced Research Question

Methodological Workflow :

- Ligand-Based Virtual Screening : Generate pharmacophore models using MOE or Schrödinger to match urea scaffolds with target proteins (e.g., CXCL12) .

- Molecular Dynamics (MD) Simulations : Simulate binding to β1-adrenergic receptors (≥50 ns trajectories) to assess fluorobenzyl’s role in stabilizing interactions .

- ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVEMVCZLWPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。